For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Structure of Aerocyanidin
This technical guide provides a comprehensive overview of the chemical structure, properties, and biosynthesis of Aerocyanidin, an antibiotic with potent activity against Gram-positive bacteria.
Chemical Structure and Properties
Aerocyanidin is a unique natural product isolated from the bacterium Chromobacterium violaceum.[1][2] Its structure is characterized by a long-chain fatty acid derivative featuring a rare and chemically sensitive γ-hydroxyl-α,β-epoxy isonitrile functional group.[3] This distinct structural motif is crucial for its biological activity. The instability of this moiety, which can undergo Payne rearrangement under both acidic and alkaline conditions, has made the total synthesis of Aerocyanidin a significant challenge.[3]
Structural Details
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IUPAC Name : Systematic names for complex natural products like Aerocyanidin can be intricate and are not consistently found in the initial literature. The structure is defined by its constituent parts.
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Key Functional Groups :
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Isonitrile (-N≡C)
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Epoxide (oxirane)
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Hydroxyl (-OH)
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Long alkyl chain
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Homologues : YM-47515 and amycomicin are known homologues of aerocyanidin, with their alkyl chains extended by two and four carbons, respectively.[3]
Physicochemical Properties
The following table summarizes the known quantitative data for Aerocyanidin.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₅NO₄ | [4] |
| Molecular Weight | 283.363 g/mol | [4] |
| CAS Number | 113701-99-8 | [4] |
| Physical Appearance | Solid | [4] |
Biosynthesis of Aerocyanidin
The biosynthetic pathway of Aerocyanidin has been fully elucidated and involves a series of enzymatic reactions that assemble its unique structure. The process begins with intermediates from fatty acid metabolism and involves a Polyketide Synthase (PKS) machinery.[3]
Experimental Protocol: Elucidation of the Aerocyanidin Biosynthetic Pathway
The following methodology outlines the key steps used to determine the biosynthetic pathway of Aerocyanidin, primarily through heterologous expression of the biosynthetic gene cluster in E. coli.[3]
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Identification of the Biosynthetic Gene Cluster (BGC): The gene cluster responsible for Aerocyanidin production (let's call it aec) was identified in the genome of Chromobacterium violaceum.
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Heterologous Expression: The aec gene cluster, including genes aecA, aecB, aecC, aecD, and aecE, was co-expressed in a suitable host organism like E. coli K207.
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Intermediate Analysis: The culture medium of the engineered E. coli was analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the production of biosynthetic intermediates.
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In Vitro Enzymatic Assays:
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Individual enzymes from the pathway were purified.
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In vitro reactions were conducted to confirm the function of each enzyme. For example, the ligase AecE was incubated with the isonitrile intermediate and the Acyl Carrier Protein (ACP) AecC to confirm the loading of the intermediate onto the ACP.
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Structural Elucidation: The chemical structures of the isolated intermediates and the final product were confirmed using spectroscopic methods such as Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
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Stepwise Pathway Reconstruction: By expressing different combinations of the aec genes, the sequence of reactions was determined. For instance, co-expression of aecABCE and aecD led to the identification of a 14-carbon skeleton intermediate, confirming the role of the PKS enzyme AecD in chain elongation.[3] The final epoxidation step was shown to be catalyzed by the cupin domain-containing protein AecF.[3]
Aerocyanidin Biosynthetic Pathway Diagram
The following diagram illustrates the key steps in the biosynthesis of Aerocyanidin.
Caption: Biosynthetic pathway of Aerocyanidin.
Biological Activity
Aerocyanidin exhibits primary activity against Gram-positive bacteria.[1][2] Its potent antibacterial properties make it a subject of interest for the development of new antibiotics, especially in the context of rising antibiotic resistance. The isocyano epoxide moiety is a key pharmacophore responsible for its antimicrobial action.[5]
While the precise signaling pathways affected by Aerocyanidin are not detailed in the provided literature, antibiotics often exert their effects by interfering with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication. The unique chemical structure of Aerocyanidin suggests a potentially novel mechanism of action that warrants further investigation.
References
- 1. Aerocyanidin, a new antibiotic produced by Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Biosynthesis of the Unusual Epoxy Isonitrile-Containing Antibiotics Aerocyanidin and Amycomicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aerocyanidin | CymitQuimica [cymitquimica.com]
- 5. pubs.acs.org [pubs.acs.org]


